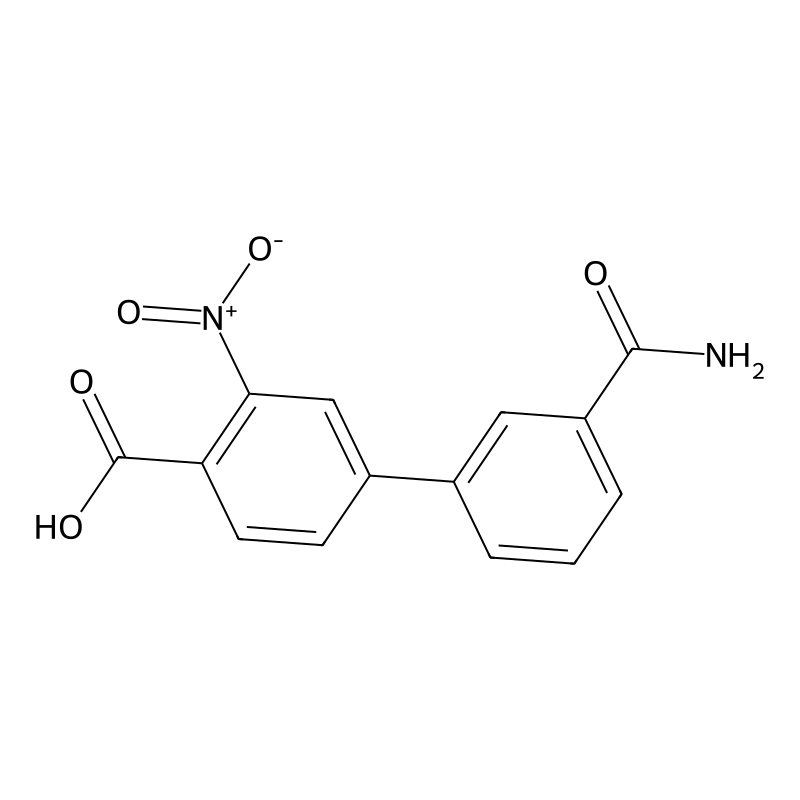

4-(3-Aminocarbonylphenyl)-2-nitrobenzoic acid

Catalog No.

S6688581

CAS No.

1261973-67-4

M.F

C14H10N2O5

M. Wt

286.24 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1261973-67-4

Product Name

4-(3-Aminocarbonylphenyl)-2-nitrobenzoic acid

IUPAC Name

4-(3-carbamoylphenyl)-2-nitrobenzoic acid

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C14H10N2O5/c15-13(17)10-3-1-2-8(6-10)9-4-5-11(14(18)19)12(7-9)16(20)21/h1-7H,(H2,15,17)(H,18,19)

InChI Key

ITAUVQNRKSPKJY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]

4-(3-Aminocarbonylphenyl)-2-nitrobenzoic acid, 95%, commonly known as ANBC, is a chemical compound with various applications in scientific experiments and potential implications in various fields of research and industry. This paper aims to provide a comprehensive overview of ANBC, including its definition and background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, future directions, limitations and potential implications in different fields of research and industry.

ANBC is a white or off-white crystalline powder with a molecular formula of C14H9N3O5 and a molecular weight of 311.24 g/mol. ANBC is a nitrobenzoic acid derivative that is widely used in scientific research due to its ability to absorb UV-light. ANBC is commonly used as a reference compound in the field of photochemistry, especially in the study of photoisomerization and luminescence.

ANBC exhibits a melting point of approximately 260°C and is slightly soluble in water. It is more soluble in ethanol, acetone, and ethyl acetate. ANBC readily forms hydrogen bonds and coordination compounds with various metal ions. ANBC has a unique photophysical property that makes it an excellent probe molecule for structural and functional studies of biomolecules.

ANBC can be synthesized through various methods, including Knoevenagel condensation, nitration, reduction, and catalytic hydrogenation. The chemical synthesis of ANBC is a complex process that requires careful control of reaction conditions and purification to achieve high yields and purity. The purity of ANBC can be confirmed using various techniques, such as ^1H NMR, ^13C NMR, and MS.

Various analytical methods have been developed for the detection and quantification of ANBC in different matrices. Common methods include HPLC, GC, LC-MS, and UV-Vis spectroscopy. These methods are highly sensitive and selective, allowing for the accurate determination of ANBC concentration in complex samples.

ANBC has been reported to exhibit antibacterial, antifungal, and antitumor activities. Additionally, ANBC has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease. ANBC has also been shown to stimulate the release of insulin from pancreatic β-cells, indicating its potential as a therapeutic agent for diabetes.

ANBC is classified as a hazardous material and should be handled with care in scientific experiments. ANBC has been reported to be toxic to aquatic organisms, causing potential harm to the environment. However, there is currently limited information on the toxicity of ANBC in humans, and more research is needed to establish its safety profile.

ANBC has numerous applications in scientific experiments. ANBC is commonly used as a fluorescent probe in bioanalytical chemistry and biochemical research. It is also used as a reference compound in the study of photoisomerization and luminescence. Additionally, ANBC has been used in the development of sensors for the detection of various analytes, including metal ions and amino acids.

ANBC is an active area of research, with ongoing studies focusing on its applications in various fields, including material science, biochemistry, and medicine. Recent studies have shown that ANBC has potential as an anticancer agent, and research is ongoing to explore its mechanisms of action and efficacy.

ANBC has the potential to impact various fields of research and industry. In material science, ANBC has been used in the development of fluorescent sensors and imaging agents. In biomedical research, ANBC has potential as a therapeutic agent for diabetes and cancer treatment. In the agricultural industry, ANBC has been used in the development of pesticides and fungicides.

Despite the potential of ANBC in various fields, there are limitations to its use. ANBC is a relatively expensive compound, and its synthesis is a complex process requiring expertise and specialized equipment. Additionally, there is limited information on the toxicity of ANBC in humans, and more research is needed to establish its safety profile. Future research should focus on the development of more efficient and cost-effective synthesis methods, as well as in-depth studies into the toxicity and safety of ANBC. Furthermore, studies are needed to explore the potential implications of ANBC in other fields, such as nanotechnology and renewable energy.

In summary, ANBC is a versatile compound with numerous applications in scientific experiments and potential implications in various fields of research and industry. ANBC's unique photophysical properties, biological activity, and potential as a therapeutic agent make it an intriguing compound for further study. As research into ANBC continues, its potential as a valuable tool in scientific research and industry will continue to expand.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

286.05897142 g/mol

Monoisotopic Mass

286.05897142 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds